3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
Overview
Description
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is a synthetic compound known for its mutagenic and carcinogenic properties. It is a derivative of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, which is formed during the pyrolysis of tryptophan, a common amino acid found in proteins . This compound has been extensively studied for its biological effects, particularly its ability to induce apoptosis in various cell types .
Mechanism of Action
Target of Action
The primary targets of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate, also known as Trp-P-1, are caspase-3-like proteases . These proteases play a crucial role in the process of apoptosis, a form of programmed cell death .
Mode of Action
Trp-P-1 interacts with its targets by activating caspase-3-like proteases . At a concentration of 20 μM, it triggers apoptosis, while at a higher concentration of 100 μM, it induces necrosis . The activation in necrosis and apoptosis results from the activation of caspase-9 and caspase-8, respectively .
Biochemical Pathways
The compound affects the apoptotic pathway . By activating caspase-3-like proteases, it triggers a cascade of biochemical events leading to apoptosis . This process involves a series of changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
It is known to be a dietary carcinogen , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The activation of caspase-3-like proteases by Trp-P-1 leads to apoptosis and necrosis in cells . This can result in the death of cells, which may contribute to its carcinogenic effects . It has been shown to induce chromosomal anomalies in mammalian cells, including human cells, in vitro .
Action Environment
The action, efficacy, and stability of Trp-P-1 can be influenced by various environmental factors. For instance, it is known to be a mutagen and carcinogen isolated from the charred parts of cooked foods , suggesting that cooking methods and temperature can affect its formation and activity.
Biochemical Analysis
Biochemical Properties
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate interacts with various enzymes, proteins, and other biomolecules. It is incorporated into rat splenocytes, thymocytes, and hepatocytes through monoamine transporters . Dopamine and serotonin significantly compete with the uptake of this compound into these cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It induces apoptosis in rat splenocytes, thymocytes, and hepatocytes . The compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is incorporated into the cells through monoamine transporters and induces apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve monoamine transporters . Detailed information about its localization or accumulation is currently limited.
Preparation Methods
The synthesis of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dimethyl-5H-pyrido[4,3-b]indole.
Amination: The compound undergoes amination to introduce the amino group at the 3-position.
Isotope Labeling: The incorporation of carbon-13 and nitrogen-15 isotopes is achieved through specific labeling techniques.
Acetylation: Finally, the acetate group is introduced to form the acetate salt of the compound.
Chemical Reactions Analysis
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of mutagenesis and carcinogenesis.
Biology: The compound is used to investigate the pathways of apoptosis and necrosis in various cell types.
Comparison with Similar Compounds
Similar compounds to 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate include:
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1): A non-isotopically labeled version of the compound.
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2 Acetate: Labeled with carbon-13 but not nitrogen-15.
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-15N Acetate: Labeled with nitrogen-15 but not carbon-13.
The uniqueness of this compound lies in its dual isotope labeling, which makes it particularly useful for tracing studies in biochemical research .
Biological Activity
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate, commonly referred to as Trp-P-1, is a synthetic compound derived from the pyrolysis of tryptophan. This compound has garnered attention due to its significant mutagenic and carcinogenic properties, particularly in the context of dietary intake from cooked meats and fish. Understanding its biological activity is crucial for assessing its impact on human health.
- Molecular Formula : C13H13N3O2
- Molecular Weight : 271.31 g/mol
- CAS Number : 1217002-93-1
- Purity : >95% (HPLC)
Trp-P-1 primarily acts through the activation of caspase pathways, specifically caspase-3-like proteases, leading to apoptosis in various cell types. The compound is known to induce cellular stress responses that culminate in programmed cell death.
Target and Mode of Action
- Primary Target : Caspase-3-like proteases
- Biochemical Pathways : The activation of caspases influences the apoptotic pathway, leading to both apoptosis and necrosis in cells.
Cellular Effects
Research indicates that Trp-P-1 induces apoptosis in several cell types:
- Rat Splenocytes
- Thymocytes
- Hepatocytes
The compound is incorporated into these cells through monoamine transporters, which facilitate its uptake and subsequent biological effects. Inhibition of these transporters significantly reduces Trp-P-1-induced cell death.
Biochemical Analysis
Trp-P-1's interaction with cellular components results in:
- Activation of caspases (caspase-3, -6, -7, -8, and -9)
- Cleavage of poly(ADP-ribose) polymerase (PARP), a marker of apoptosis
Case Studies and Experimental Data
- Mutagenicity Tests :
- Caspase Activation :
-
DNA Damage Mechanism :
- The exocyclic amino group of Trp-P-1 is metabolically activated by cytochrome P450 enzymes (CYP 1A and 1B), forming DNA adducts that are implicated in DNA damage and carcinogenesis .
- Cytotoxicity assays revealed that Trp-P-1 induces cell death via a caspase-9-dependent mechanism without requiring prior metabolism by CYP 1A1 .
Applications in Research
Trp-P-1 serves as a model compound for studying:
- Mechanisms of mutagenesis and carcinogenesis.
- Pathways involved in apoptosis and necrosis.
- The effects of dietary carcinogens on health.
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Mutagenicity | Highly mutagenic as demonstrated by Ames test results |
Apoptosis Induction | Induces apoptosis in splenocytes, thymocytes, and hepatocytes |
Caspase Activation | Activates multiple caspases leading to programmed cell death |
DNA Adduct Formation | Forms DNA adducts through metabolic activation |
Transport Mechanism | Incorporated into cells via monoamine transporters |
Properties
IUPAC Name |
acetic acid;1-methyl-4-(113C)methyl-5H-(613C)pyridino[4,3-b]indol-3-(15N)amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i1+1,13+1,14+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRBAJNAWIPGF-PBLHTNPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=C([13C](=N1)[15NH2])[13CH3].CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217002-93-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217002-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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